molecular formula C10H18O B3056799 1-Decyn-3-ol CAS No. 7431-23-4

1-Decyn-3-ol

Cat. No.: B3056799
CAS No.: 7431-23-4
M. Wt: 154.25 g/mol
InChI Key: DQBUGZRLSSLUKC-UHFFFAOYSA-N
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Description

1-Decyn-3-ol is an organic compound with the molecular formula C10H18O It is a primary homo-propargylic alcohol derivative, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an alkyne group (a carbon-carbon triple bond)

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decyn-3-ol can be synthesized through the isomerization of 2-decyn-1-ol in the presence of sodium salt of 1,3-diaminopropane . The process involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of efficient extraction and purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Decyn-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The alkyne group can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using catalysts such as Lindlar catalyst or P-2 nickel can be employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Substitution: Alkyl halides, ethers.

Scientific Research Applications

1-Decyn-3-ol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Decyn-3-ol involves its reactivity due to the presence of both the hydroxyl group and the alkyne group. The hydroxyl group can participate in hydrogen bonding and nucleophilic substitution reactions, while the alkyne group can undergo addition reactions. These properties make it a versatile compound in organic synthesis.

Comparison with Similar Compounds

    3-Octyn-1-ol: Similar structure but with a shorter carbon chain.

    3-Pentyn-1-ol: Even shorter carbon chain, used in different synthetic applications.

    5-Decyn-1-ol: Similar structure but with the hydroxyl group at a different position.

Uniqueness of 1-Decyn-3-ol: this compound is unique due to its specific carbon chain length and the position of the hydroxyl group, which provides distinct reactivity and applications compared to its analogs .

Properties

IUPAC Name

dec-1-yn-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h2,10-11H,3,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBUGZRLSSLUKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20448309
Record name 1-Decyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7431-23-4
Record name 1-Decyn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20448309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 1-trimethylsilyl-1-decyn-3-ol (2.07 g, 9.13 mmol) in tetrahydrofuran (11 mL) and place under an argon atmosphere. Add, by dropwise addition, tetra-n-butylammonium fluoride (11 mL of a 1M solution in tetrahydrofuran, 11 mmol). Stir for 1 hour at room temperature and partition between methylene chloride and water. Separate the organic phase, wash with saturated aqueous sodium chloride, dry (MgSO4), filter and evaporate the solvent in vacuo to give the title compound.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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